CEP-40125
CAS No.: 1456608-94-8
Cat. No.: VC0523179
Molecular Formula: C28H45Cl2N3O2
Molecular Weight: 526.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1456608-94-8 |
---|---|
Molecular Formula | C28H45Cl2N3O2 |
Molecular Weight | 526.6 g/mol |
IUPAC Name | dodecyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Standard InChI | InChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3 |
Standard InChI Key | RJNURICEBYUKHL-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Canonical SMILES | CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
CEP-40125 is chemically identified as albumin-bound bendamustine and exhibits specific structural properties that determine its biological activity. The compound's essential chemical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C28H45Cl2N3O2 |
Molar Mass | 526.58 g/mol |
CAS Registry Number | 1456608-94-8 |
InChIKey | RJNURICEBYUKHL-UHFFFAOYSA-N |
Alternative Names | RXDX-107, Albumin-bound bendamustine |
The structural configuration of CEP-40125 incorporates the core bendamustine scaffold with specific modifications that alter its pharmacokinetic profile and biological activity. These structural adaptations play a crucial role in the compound's mechanism of action and therapeutic potential. The molecular design of CEP-40125 was specifically engineered to enhance penetration into target tissues while maintaining the DNA-reactive properties of the parent compound.
Physical Characteristics
CEP-40125 exhibits distinctive physical properties that influence its formulation and administration in research settings. While detailed information about its appearance is limited in the available literature, the compound is typically prepared and used in solution form for both preclinical and clinical investigations. Storage recommendations suggest maintaining powder forms at -20°C for up to three years, while solutions should be stored at -80°C for maximum stability up to one year.
Mechanism of Action
DNA Alkylation Process
CEP-40125 functions primarily as a DNA alkylating agent, a class of compounds that form covalent bonds with DNA molecules. The mechanism involves the transfer of alkyl groups to nucleophilic sites on DNA bases, resulting in cross-linking between DNA strands. This cross-linking impairs cellular processes such as DNA replication and transcription, ultimately leading to cell death.
The compound's activity as a DNA inhibitor stems from its chemical structure, which enables it to interact with and modify DNA in a manner that disrupts normal cellular functions. This mechanism is particularly effective against rapidly dividing cells, making it relevant for oncology research.
Target Specificity
Research indicates that CEP-40125 primarily targets DNA, consistent with its classification as a DNA alkylating agent. The compound's specificity for DNA interaction is central to its potential therapeutic applications, particularly in the context of malignant neoplasms. This targeted approach to DNA modification represents the primary mode of action through which CEP-40125 exerts its biological effects.
Development History
Organizational Background
The development of CEP-40125 has involved multiple pharmaceutical organizations throughout its research history. Teva Pharmaceutical Industries Ltd. was identified as the originator organization responsible for the initial development of the compound. Subsequently, development rights were transferred to other entities, including Hoffmann-La Roche, Inc., which was involved in clinical trial sponsorship.
On March 18, 2015, a significant business transaction occurred when Ignyta acquired oncology assets from Teva Pharmaceutical Industries Ltd. for approximately $41.6 million. This acquisition likely included the rights to CEP-40125, representing a pivotal moment in the compound's development history.
Clinical Development Timeline
The clinical development of CEP-40125 has progressed through initial research phases into early clinical evaluation. Key milestones in the development timeline include:
Date | Development Milestone |
---|---|
March 18, 2015 | Teva's oncology assets, including CEP-40125, acquired by Ignyta for $41.6 million |
September 1, 2015 | Initiation of Phase 1/1b clinical trial (NCT02548390) |
Post-2015 | Trial status subsequently reported as terminated |
March 24, 2025 | Latest update on development status (discontinued after Phase 1) |
This timeline reflects the progression and ultimate discontinuation of clinical development efforts for CEP-40125, highlighting the challenges often encountered in advancing novel oncology compounds through the development pipeline.
Clinical Evaluation
Phase 1/1b Clinical Trial
The primary clinical investigation of CEP-40125 was conducted through a Phase 1/1b, multicenter, open-label study (identified as NCT02548390) sponsored by Hoffmann-La Roche, Inc. This trial, initiated on September 1, 2015, aimed to evaluate the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary clinical activity of intravenous RXDX-107 (CEP-40125) in adult patients with locally advanced or metastatic solid tumors.
Target Patient Population
The clinical trial specifically enrolled adult patients diagnosed with locally advanced or metastatic solid cancers, reflecting the compound's intended therapeutic application in oncology. The advanced malignant solid neoplasm indication represents the primary clinical context in which CEP-40125 was evaluated.
This patient population selection aligns with the compound's mechanism of action as a DNA alkylating agent, which theoretically would demonstrate efficacy against various solid tumor types characterized by rapid cell division and DNA synthesis.
Pharmacological Properties
Pharmacokinetics
While detailed pharmacokinetic data specific to CEP-40125 is limited in the available literature, the compound was developed with considerations for optimal drug delivery and distribution. As an albumin-bound formulation of bendamustine, CEP-40125 was likely designed to leverage albumin-mediated transport mechanisms to enhance delivery to tumor tissues.
Relationship to Bendamustine
CEP-40125 represents a specialized derivative of bendamustine, which is an established alkylating agent used in the treatment of various hematologic malignancies. Bendamustine has demonstrated effectiveness in conditions such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma.
The structural modifications present in CEP-40125 were likely designed to enhance the pharmacological properties of bendamustine, potentially improving factors such as tissue distribution, target engagement, or pharmacokinetic profile. These modifications represent a rational approach to drug optimization, building upon the established mechanism of an effective therapeutic agent.
Current Status and Research Implications
Research Significance
Despite its discontinued development status, CEP-40125 represents a significant research contribution to the field of DNA-targeting cancer therapeutics. The compound's development exemplifies approaches to modifying established agents (bendamustine) to potentially enhance their therapeutic properties through structural modifications and alternative delivery mechanisms.
The research and development history of CEP-40125 provides valuable insights into the challenges associated with translating promising preclinical compounds into clinically viable therapeutics. These insights may inform future development efforts for related compounds or alternative approaches to targeting DNA in cancer cells.
Comparative Analysis
Relationship to Other DNA Alkylating Agents
CEP-40125 belongs to the broader class of DNA alkylating agents, which includes numerous compounds used in cancer therapy. While specific comparative data is limited in the available literature, the compound's mechanism shares fundamental similarities with other alkylating agents that form covalent bonds with DNA.
The development of CEP-40125 as a derivative of bendamustine reflects ongoing efforts to optimize the properties of established alkylating agents. This approach aims to enhance therapeutic efficacy while potentially mitigating adverse effects associated with conventional DNA-targeting therapies.
Structural and Functional Distinctions
As an albumin-bound bendamustine derivative, CEP-40125 incorporates specific structural modifications that distinguish it from the parent compound. These modifications were likely designed to leverage albumin as a carrier system for improved drug delivery, representing a strategic approach to enhancing the compound's pharmacological properties.
The albumin-binding characteristic potentially offers advantages in terms of tissue distribution, pharmacokinetic profile, and target engagement compared to unmodified bendamustine. This approach aligns with broader trends in drug development focused on optimizing delivery mechanisms for established therapeutic agents.
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